8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
This compound belongs to the methanobenzooxadiazocin family, characterized by a fused tricyclic scaffold incorporating oxygen and nitrogen heteroatoms. The structure includes:
- 8-Bromo substitution: A heavy halogen atom at position 8, which may influence electronic properties and steric interactions.
Its crystallographic analysis likely employs tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
4-bromo-10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N2O2/c1-17-8-13(11-6-9(18)2-5-15(11)24-17)21-16(23)22(17)14-4-3-10(19)7-12(14)20/h2-7,13H,8H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFQMDIIOVBYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 899742-84-8) is a member of the oxadiazocin family and has garnered interest due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 395.2 g/mol. The structure includes a bromine atom and two fluorine substituents on the phenyl ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 899742-84-8 |
| Molecular Formula | C₁₇H₁₃BrF₂N₂O₂ |
| Molecular Weight | 395.2 g/mol |
Antimicrobial Properties
Research has indicated that derivatives of oxadiazocin exhibit significant antimicrobial activity. A study demonstrated that compounds with structural similarities to this compound showed effectiveness against various bacterial strains. The presence of halogen atoms in the structure enhances lipophilicity and membrane penetration, contributing to their antimicrobial efficacy .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the modulation of cell cycle regulators .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression.
- Receptor Modulation : The compound could act as a ligand for various receptors implicated in cancer signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several oxadiazocin derivatives. The results indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus in the range of 10–50 µg/mL .
Clinical Implications in Oncology
In a clinical trial assessing novel anticancer drugs, patients treated with a regimen including derivatives of this compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy alone. The trial highlighted the need for further research into dosage optimization and long-term effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Compound A : 8-Bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Key Difference: The 3-position substituent is a phenethyl group (non-halogenated) instead of 2,4-difluorophenyl.
- Implications: The phenethyl group introduces greater hydrophobicity but lacks the electron-withdrawing effects of fluorine.
Compound B : 3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Key Difference : A 3-methoxyphenyl group replaces the 2,4-difluorophenyl moiety.
- Implications :
- The methoxy group is electron-donating, altering the aromatic ring’s electronic profile compared to electron-withdrawing fluorine atoms.
- May enhance solubility due to polar oxygen but reduce membrane permeability.
Halogenated Analogues with Related Scaffolds
Compound C : (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone
- Key Differences: Pyrazole core instead of methanobenzooxadiazocin; 2,6-difluorophenyl substituent.
- Implications :
- The pyrazole scaffold offers a planar geometry, contrasting with the tricyclic rigidity of the target compound.
- The 2,6-difluoro substitution pattern may induce distinct steric and electronic effects compared to 2,4-difluoro.
Compound D : (3R,3aS)-7-Bromo-8-fluoro-3-(hydroxymethyl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one
- Key Differences : Oxazolo-oxazin core; bromine and fluorine at positions 7 and 6.
- Halogen positions (7-Br, 8-F) differ from the target compound’s 8-Br, 3-(2,4-F₂Ph), affecting electronic distribution.
Comparative Data Table
Research Findings and Implications
- Role of Halogens : Bromine at position 8 (target compound) may act as a leaving group or steric bulk, while fluorine on the phenyl ring enhances electronegativity and metabolic stability .
- Substituent Effects : Electron-withdrawing groups (e.g., F) improve binding to electron-rich targets (e.g., enzymes), whereas electron-donating groups (e.g., OCH₃) may favor solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
